molecular formula C16H16O4 B597330 (S)-2-(3-Hydroxy-4-methoxyphenyl)chroman-7-ol CAS No. 162290-05-3

(S)-2-(3-Hydroxy-4-methoxyphenyl)chroman-7-ol

Cat. No. B597330
M. Wt: 272.3
InChI Key: KGTOSQKIOMIICT-AWEZNQCLSA-N
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Description

(S)-2-(3-Hydroxy-4-methoxyphenyl)chroman-7-ol, hereafter referred to as S-HPC, is an aromatic compound found in many plants, including the bark of certain species of pine trees. It has been studied for its potential applications in a wide range of scientific research and laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Hydroboration and Oxidation : Chromenes like (S)-2-(3-Hydroxy-4-methoxyphenyl)chroman-7-ol can be synthesized through hydroboration and oxidation processes. For example, chrom-2-ene can be converted to chroman-3-ol, and chrom-3-ene to chroman-4-ol, demonstrating the versatility in creating various chroman derivatives through hydroboration (Clark‐Lewis & McGarry, 1973).

Pharmacological Applications

  • Diabetes Treatment : Studies have explored the use of chroman derivatives in the treatment of diabetes. For instance, 7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one, a related compound, has been investigated for its effects on insulin resistance and gene expression in diabetic rats, showing potential as a treatment for metabolic disorders (Prasetyastuti et al., 2016).

Chemical Reactions and Catalysis

  • Asymmetric Transfer Hydrogenation : Chroman derivatives are used in asymmetric transfer hydrogenation reactions. For instance, enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives can be prepared using rhodium-catalyzed asymmetric transfer hydrogenation, demonstrating the utility of chroman compounds in stereoselective synthesis (He, Phansavath, & Ratovelomanana-Vidal, 2019).

Material Science and Engineering

  • Spectroscopic Properties for Sensing Applications : Chroman derivatives like 3-hydroxychromones exhibit unique spectroscopic properties, making them suitable for sensing applications. Their fluorescence can be modulated by solvent perturbations and structural modifications, paving the way for their use in molecular sensors (Klymchenko et al., 2003).

Anticancer Research

  • Anticancer Activity : Certain chroman derivatives have shown anticancer activities. For instance, compounds like millettinol, derived from chroman structures, exhibit cytotoxicity against cancer cell lines, highlighting their potential in cancer research and treatment (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).

properties

IUPAC Name

(2S)-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-7-4-11(8-13(15)18)14-6-3-10-2-5-12(17)9-16(10)20-14/h2,4-5,7-9,14,17-18H,3,6H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTOSQKIOMIICT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-Hydroxy-4-methoxyphenyl)chroman-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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